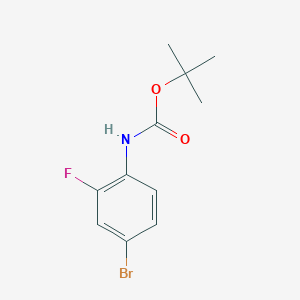![molecular formula C11H12F3NO B182620 N-[3-(trifluoromethyl)phenyl]butanamide CAS No. 2339-19-7](/img/structure/B182620.png)
N-[3-(trifluoromethyl)phenyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(trifluoromethyl)phenyl]butanamide, also known as TFB, is a chemical compound that has gained significant attention in the scientific community due to its potential as a pharmacological tool. TFB is a synthetic compound that belongs to the class of amides, and it has been found to have various biological activities.
作用機序
The exact mechanism of action of N-[3-(trifluoromethyl)phenyl]butanamide is not fully understood, but it has been suggested that it acts through the inhibition of various molecular targets. N-[3-(trifluoromethyl)phenyl]butanamide has been found to inhibit voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. N-[3-(trifluoromethyl)phenyl]butanamide has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. In addition, N-[3-(trifluoromethyl)phenyl]butanamide has been found to inhibit histone deacetylases, which are involved in the regulation of gene expression.
生化学的および生理学的効果
N-[3-(trifluoromethyl)phenyl]butanamide has been found to have various biochemical and physiological effects. It has been found to inhibit voltage-gated sodium channels, which leads to a decrease in the excitability of neurons. N-[3-(trifluoromethyl)phenyl]butanamide has also been found to inhibit the NF-κB pathway, which leads to a decrease in the production of pro-inflammatory cytokines. In addition, N-[3-(trifluoromethyl)phenyl]butanamide has been found to inhibit histone deacetylases, which leads to an increase in the acetylation of histones and the regulation of gene expression.
実験室実験の利点と制限
N-[3-(trifluoromethyl)phenyl]butanamide has several advantages as a pharmacological tool for scientific research. It is a synthetic compound, which means that it can be easily synthesized and purified. N-[3-(trifluoromethyl)phenyl]butanamide has also been found to have various biological activities, which makes it a useful tool for studying pain, inflammation, and cancer. However, there are also some limitations to using N-[3-(trifluoromethyl)phenyl]butanamide in lab experiments. N-[3-(trifluoromethyl)phenyl]butanamide has not been extensively studied in humans, which means that its safety and efficacy are not fully understood. In addition, N-[3-(trifluoromethyl)phenyl]butanamide may have off-target effects that could complicate its use as a pharmacological tool.
将来の方向性
There are several future directions for the study of N-[3-(trifluoromethyl)phenyl]butanamide. One direction is to further investigate its mechanism of action, including its effects on other molecular targets. Another direction is to study the safety and efficacy of N-[3-(trifluoromethyl)phenyl]butanamide in humans, which could lead to its development as a therapeutic agent for pain, inflammation, and cancer. In addition, N-[3-(trifluoromethyl)phenyl]butanamide could be used as a starting point for the development of new compounds with improved pharmacological properties.
合成法
The synthesis of N-[3-(trifluoromethyl)phenyl]butanamide involves the reaction of 3-(trifluoromethyl)benzoyl chloride with butanamine. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained through a simple workup procedure. The purity of the product can be improved through recrystallization.
科学的研究の応用
N-[3-(trifluoromethyl)phenyl]butanamide has been found to have various biological activities, which makes it a useful pharmacological tool for scientific research. It has been used in studies related to pain, inflammation, and cancer. N-[3-(trifluoromethyl)phenyl]butanamide has been found to have analgesic effects in animal models of pain, and it has been suggested that it acts through the inhibition of voltage-gated sodium channels. N-[3-(trifluoromethyl)phenyl]butanamide has also been found to have anti-inflammatory effects, and it has been suggested that it acts through the inhibition of the NF-κB pathway. In addition, N-[3-(trifluoromethyl)phenyl]butanamide has been found to have anticancer effects in vitro, and it has been suggested that it acts through the inhibition of histone deacetylases.
特性
CAS番号 |
2339-19-7 |
|---|---|
製品名 |
N-[3-(trifluoromethyl)phenyl]butanamide |
分子式 |
C11H12F3NO |
分子量 |
231.21 g/mol |
IUPAC名 |
N-[3-(trifluoromethyl)phenyl]butanamide |
InChI |
InChI=1S/C11H12F3NO/c1-2-4-10(16)15-9-6-3-5-8(7-9)11(12,13)14/h3,5-7H,2,4H2,1H3,(H,15,16) |
InChIキー |
XHWKHSSEIHAIPC-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(F)(F)F |
正規SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



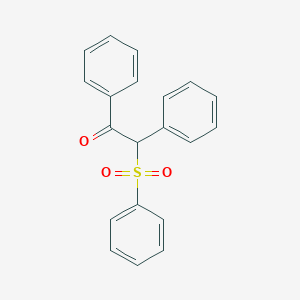
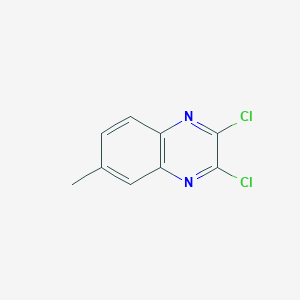
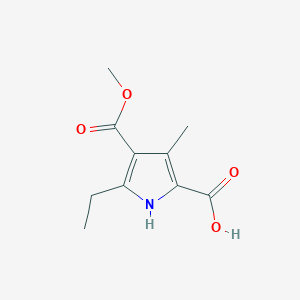
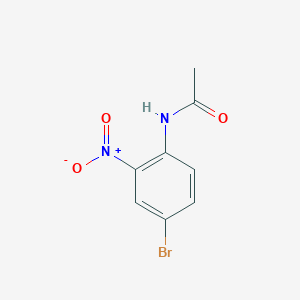
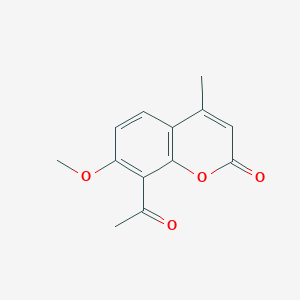
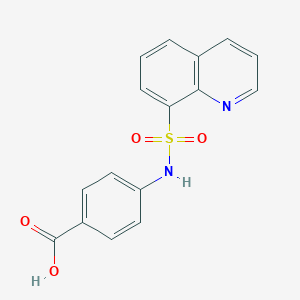
![1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea](/img/structure/B182547.png)
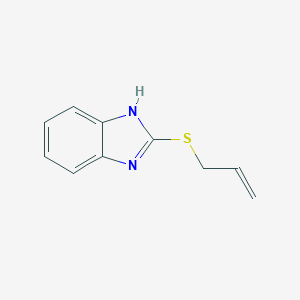
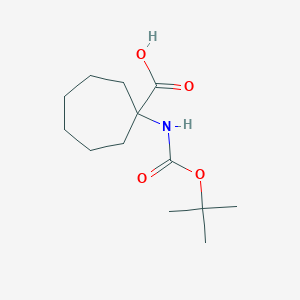
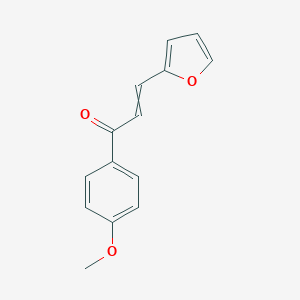
![Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate](/img/structure/B182558.png)

